

4-Butoxybenzaldehyde chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxybenzaldehyde**
Cat. No.: **B1265825**

[Get Quote](#)

Chemical Structure and Identification

4-Butoxybenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a butoxy group at the para position.^[1] This structure imparts both aromatic and aldehydic reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for **4-Butoxybenzaldehyde**

Identifier	Value
IUPAC Name	4-butoxybenzaldehyde ^[2]
CAS Number	5736-88-9 ^[2]
Molecular Formula	C ₁₁ H ₁₄ O ₂ ^[2]
Molecular Weight	178.23 g/mol ^[2]
SMILES	CCCCOC1=CC=C(C=C1)C=O ^[2]
InChI	InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 ^[2]
Synonyms	p-Butoxybenzaldehyde, Benzaldehyde, 4-butoxy- ^{[1][2]}

Physicochemical Properties

4-Butoxybenzaldehyde is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[\[1\]](#) Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data for **4-Butoxybenzaldehyde**

Property	Value	Reference
Physical State	Liquid	[3]
Appearance	Colorless to light yellow, clear	[1]
Boiling Point	285 °C (lit.)	[3] [4]
Melting Point	184 °C	[4] [5]
Density	1.031 g/mL at 25 °C (lit.)	[3] [4]
Refractive Index (n ₂₀ /D)	1.539 (lit.)	[3]
Flash Point	>113 °C (>235.4 °F) - closed cup	[3]
Solubility	Moderately soluble in water; more soluble in organic solvents like ethanol and ether.	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Butoxybenzaldehyde**. Key spectral data are summarized below.

Table 3: Spectroscopic Data for **4-Butoxybenzaldehyde**

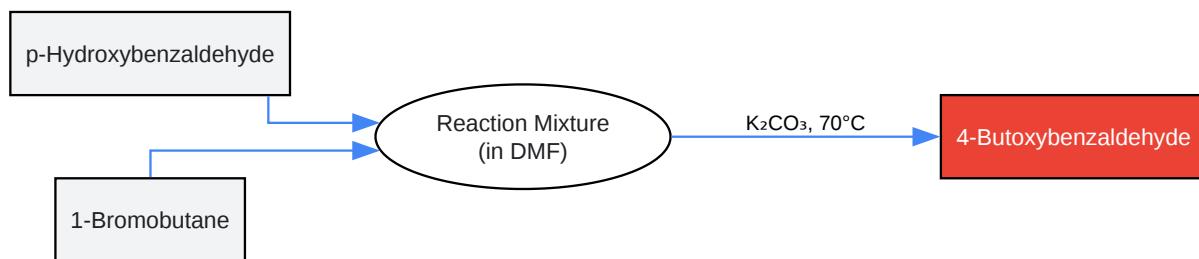
Technique	Key Data Points
¹ H NMR (500 MHz, CDCl ₃)	δ H (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H)[4]
¹³ C NMR (125 MHz, CDCl ₃)	δ C (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7[4]
Mass Spectrometry (ESI-MS)	m/z 179.2 ([M + H] ⁺)[4]
Infrared (IR) Spectroscopy	Available through various databases.

Synthesis of 4-Butoxybenzaldehyde

A common and efficient method for the synthesis of **4-Butoxybenzaldehyde** is the Williamson ether synthesis, starting from p-hydroxybenzaldehyde and 1-bromobutane.[4]

Experimental Protocol: Williamson Ether Synthesis

Materials:


- p-Hydroxybenzaldehyde
- 1-Bromobutane
- Anhydrous Potassium Carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl Acetate
- Petroleum Ether
- Water
- Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

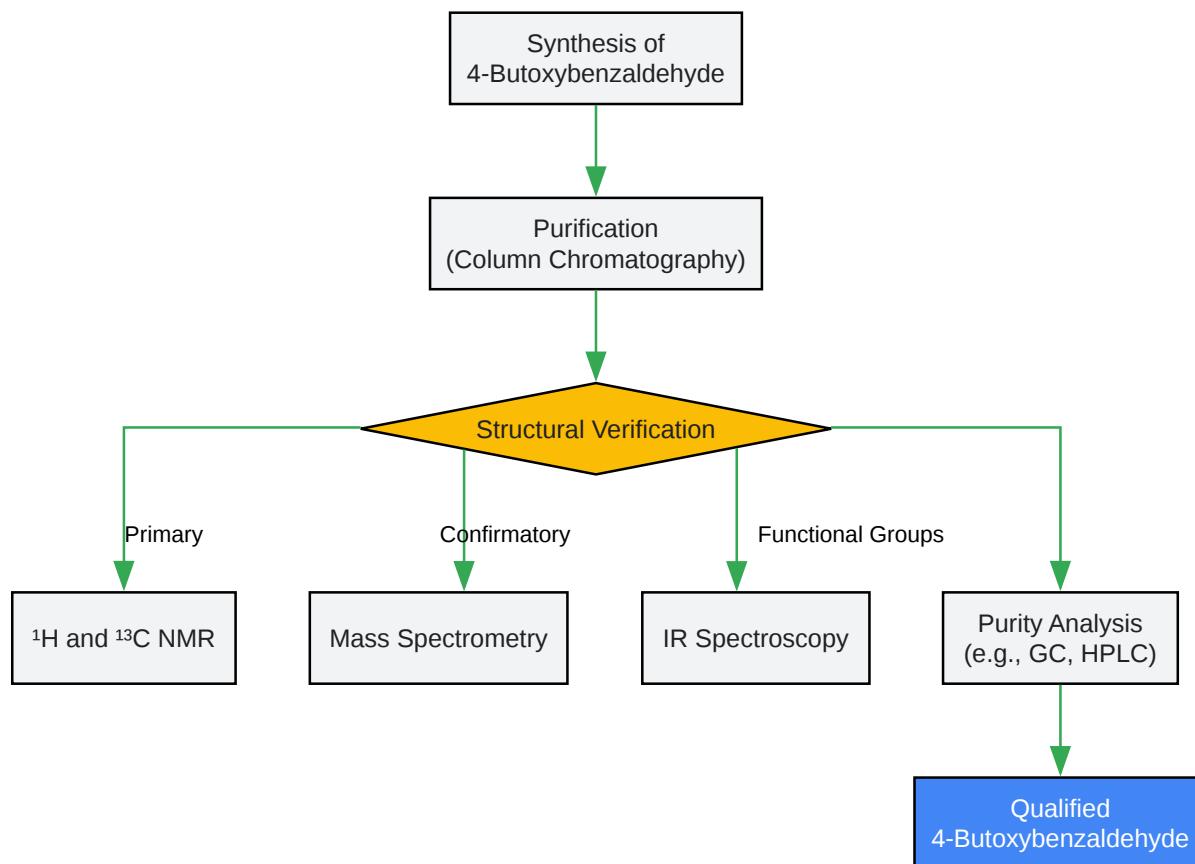
- 100 mL round-bottomed flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[4]
- Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[4]
- Add anhydrous potassium carbonate (118.83 g, 860 mmol) to the mixture.[4]
- Heat the reaction mixture to 70 °C and continue stirring for 20 hours.[4]
- After the reaction is complete, cool the mixture to room temperature.[4]
- Quench the reaction by adding excess water and extract the product with ethyl acetate.[4]
- Combine the organic phases, wash several times with water, and then dry over anhydrous sodium sulfate.[4]
- Filter the solution and concentrate the solvent using a rotary evaporator.[4]
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain **4-butoxybenzaldehyde** as a brown oil. [4]

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of **4-Butoxybenzaldehyde**.


Applications in Research and Drug Development

4-Butoxybenzaldehyde serves as a key building block in the synthesis of more complex molecules due to the reactivity of its aldehyde group.[1]

- **Synthesis of Heterocyclic Compounds:** It has been utilized in the synthesis of various heterocyclic compounds, such as 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.[4]
- **Condensation Reactions:** It undergoes condensation reactions, for example, with androsta-1,4-diene-3,17-dione to form 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione.[4]
- **Enzyme Inhibition Studies:** The inhibitory effects of **4-Butoxybenzaldehyde** on the diphenolase activity of mushroom tyrosinase have been evaluated, suggesting its potential role in studying enzyme kinetics.[4]
- **Flavor and Fragrance:** Due to its aromatic nature, it can be used as a flavoring agent or fragrance component in certain applications.[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of **4-Butoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **4-Butoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5736-88-9: 4-Butoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Butoxybenzaldehyde 98 5736-88-9 [sigmaaldrich.com]
- 4. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [4-Butoxybenzaldehyde chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265825#4-butoxybenzaldehyde-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com